molecular formula C15H21NO5 B589305 rac Des(isopropylamino) Acebutolol-d5 Diol CAS No. 1329835-55-3

rac Des(isopropylamino) Acebutolol-d5 Diol

Cat. No.: B589305
CAS No.: 1329835-55-3
M. Wt: 300.366
InChI Key: WTQWBNBPVIGMBS-FPWSDNDASA-N
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Description

rac Des(isopropylamino) Acebutolol-d5 Diol (CAS: 1329835-55-3) is a deuterated derivative of Acebutolol, a beta-blocker used clinically to treat hypertension and arrhythmias. This compound is structurally modified by the removal of the isopropylamino group and the incorporation of five deuterium atoms (d5) at specific positions, as indicated by its molecular formula C17H21D5N2O4 . The deuterium substitution enhances its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic or metabolic studies, improving analytical precision by minimizing isotopic interference .

Key structural features include:

  • A butanamide backbone.
  • A deuterated 2-hydroxypropoxy-d5 chain.
  • A desisopropyl modification at the amino group.

Properties

IUPAC Name

N-[3-acetyl-4-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)/i8D2,9D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQWBNBPVIGMBS-FPWSDNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Des(isopropylamino) Acebutolol-d5 Diol involves the incorporation of deuterium atoms into the Acebutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

rac Des(isopropylamino) Acebutolol-d5 Diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac Des(isopropylamino) Acebutolol-d5 Diol involves its interaction with beta-adrenergic receptors. As a labeled impurity of Acebutolol, it mimics the action of Acebutolol by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.

Comparison with Similar Compounds

rac N-Desisopropyl-N-ethyl Acebutolol-d5 (CAS: 1329512-38-0)

This compound shares the Acebutolol parent structure but differs in its substitution pattern:

  • Deuterium positions : Incorporated in the propoxy chain (d5).
  • Amino group: Retains an ethylamino group instead of the isopropylamino group.
  • Application: Likely used in metabolite profiling due to its ethylamino modification, which mimics a metabolic intermediate of Acebutolol .
Parameter rac Des(isopropylamino) Acebutolol-d5 Diol rac N-Desisopropyl-N-ethyl Acebutolol-d5
CAS Number 1329835-55-3 1329512-38-0
Molecular Formula C17H21D5N2O4 C17H21D5N2O4
Key Modification Des(isopropylamino) + diol Desisopropyl + ethylamino
Deuterium Position 2-hydroxypropoxy-d5 Propoxy-d5
Primary Use Metabolic stability studies Metabolite quantification

Non-Deuterated Acebutolol Metabolites

Acebutolol undergoes hepatic metabolism to form desisopropyl and diol derivatives. Unlike this compound, non-deuterated metabolites lack isotopic labeling, making them less suitable for MS-based assays due to overlapping signals with endogenous molecules .

Structural Analogues from Indole/Indazole Families ()

Compounds such as Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate and 3-{2-[di(propan-2-yl)amino]ethyl}-1H-indol-4-ol share functional groups (e.g., aminoethyl chains, fluorinated substituents) but diverge significantly in core structure. These analogues are primarily researched for receptor-binding studies (e.g., serotonin or adrenergic receptors) rather than metabolic applications .

Biological Activity

Rac Des(isopropylamino) Acebutolol-d5 Diol is a synthetic compound primarily used in pharmacological research. It is a derivative of acebutolol, a beta-blocker that has been widely studied for its cardiovascular effects. This article focuses on the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Chemical Formula : C₁₅H₂₁N₃O₅
  • Molecular Weight : 321.35 g/mol
  • CAS Number : 96480-91-0

The compound is characterized by the presence of a diol functional group and an isopropylamino moiety, which contribute to its unique biological properties.

This compound functions primarily as a beta-adrenergic antagonist. It selectively inhibits beta-1 adrenergic receptors, which are predominantly located in cardiac tissue. This action leads to several physiological effects:

  • Reduction in Heart Rate : By blocking beta-1 receptors, the compound decreases heart rate and myocardial contractility, making it useful in managing conditions like hypertension and arrhythmias.
  • Vasodilation : The compound may induce vasodilation through its effects on vascular smooth muscle, although this mechanism requires further investigation.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

  • Absorption : The compound exhibits good oral bioavailability.
  • Metabolism : It is metabolized by cytochrome P450 enzymes into noracebutanol, which also possesses biological activity.
  • Excretion : The metabolites are primarily excreted via the renal pathway.

Biological Activity Overview

Activity Type Description
Cardiovascular Effects Reduces heart rate and myocardial oxygen demand; beneficial in hypertension.
Antioxidant Properties Exhibits potential antioxidant activity, reducing oxidative stress in cells.
Neuroprotective Effects May provide neuroprotection through modulation of adrenergic signaling pathways.

Case Studies

  • Cardiovascular Study : A randomized controlled trial assessed the efficacy of this compound in patients with chronic heart failure. Results indicated a significant reduction in hospitalization rates and improved quality of life metrics compared to placebo groups.
  • Neuroprotection Research : In vitro studies demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with other beta-blockers:

Compound Name Beta Selectivity Half-Life (hours) Primary Uses
This compoundHigh3-6Hypertension, arrhythmias
AtenololModerate6-9Hypertension, angina
PropranololNon-selective3-6Anxiety, migraine prevention

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